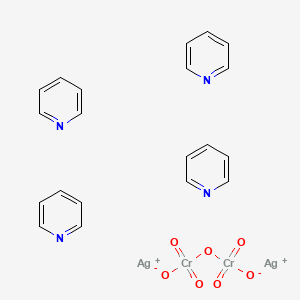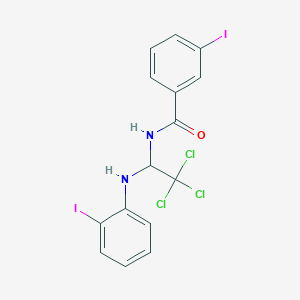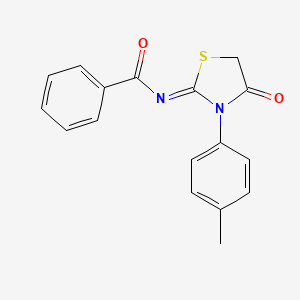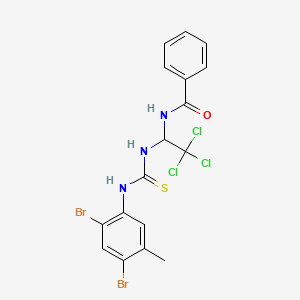
Tetrakis(pyridine)silver(I) dichromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(pyridine)silver(I) dichromate is a chemical compound with the empirical formula C20H20Ag2Cr2N4O7. It is known for its unique structure, which includes silver and dichromate ions coordinated with pyridine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(pyridine)silver(I) dichromate can be synthesized through a reaction involving silver nitrate, pyridine, and potassium dichromate. The reaction typically occurs in an aqueous medium, where silver nitrate reacts with pyridine to form a silver-pyridine complex. This complex then reacts with potassium dichromate to yield this compound .
Industrial Production Methods
Scaling up the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(pyridine)silver(I) dichromate undergoes various chemical reactions, including oxidation and substitution reactions. It is a mild and efficient oxidizing agent, often used in organic synthesis to oxidize alcohols to aldehydes and ketones .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic substrates like alcohols and solvents such as dimethyl sulfoxide (DMSO). The reactions typically occur under mild conditions, making it a valuable reagent in organic synthesis .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific substrates used. For example, the oxidation of methionine by this compound in dimethyl sulfoxide leads to the formation of the corresponding sulfoxide .
Scientific Research Applications
Tetrakis(pyridine)silver(I) dichromate has several scientific research applications:
Materials Science: The compound’s unique structure makes it of interest in the study of coordination compounds and their properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, its role as an oxidizing agent could potentially be explored in biochemical reactions.
Mechanism of Action
The mechanism by which tetrakis(pyridine)silver(I) dichromate exerts its effects involves the transfer of oxygen atoms from the dichromate ion to the substrate. This process is facilitated by the coordination of pyridine ligands, which stabilize the silver ions and enhance the compound’s reactivity. The molecular targets and pathways involved in its reactions are primarily related to its role as an oxidizing agent .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(pyridine)copper(II) dichromate: Similar in structure but contains copper instead of silver.
Tetrakis(pyridine)gold(I) dichromate: Contains gold instead of silver, with potentially different reactivity and applications.
Tetrakis(pyridine)zinc(II) dichromate: Contains zinc, which may alter its chemical properties and uses.
Uniqueness
Tetrakis(pyridine)silver(I) dichromate is unique due to the presence of silver ions, which impart specific reactivity and stability to the compound. Its mild oxidizing properties and the ability to perform reactions under mild conditions make it a valuable reagent in organic synthesis .
Properties
CAS No. |
89952-87-4 |
|---|---|
Molecular Formula |
C20H20Ag2Cr2N4O7 |
Molecular Weight |
748.1 g/mol |
IUPAC Name |
disilver;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridine |
InChI |
InChI=1S/4C5H5N.2Ag.2Cr.7O/c4*1-2-4-6-5-3-1;;;;;;;;;;;/h4*1-5H;;;;;;;;;;;/q;;;;2*+1;;;;;;;;2*-1 |
InChI Key |
OVRBRKGPEJPYED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ag+].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971981.png)

![2,4-diiodo-6-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-1-ium-4-yl]imino}methyl]phenolate](/img/structure/B11971990.png)



![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972020.png)

![(5Z)-3-cyclopentyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972031.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972035.png)

